
4-(1,3-dihydro-2H-isoindol-2-yl)-N'-(2-fluorobenzylidene)benzohydrazide
Vue d'ensemble
Description
4-(1,3-dihydro-2H-isoindol-2-yl)-N'-(2-fluorobenzylidene)benzohydrazide, also known as LCL161, is a small molecule inhibitor that has shown promising results in preclinical studies as an anti-cancer agent. This compound belongs to the class of benzohydrazides and has been synthesized through various methods.
Mécanisme D'action
4-(1,3-dihydro-2H-isoindol-2-yl)-N'-(2-fluorobenzylidene)benzohydrazide acts as an inhibitor of the inhibitor of apoptosis (IAP) proteins. IAPs are a family of proteins that regulate apoptosis and are overexpressed in many cancer cells. This compound binds to the BIR3 domain of IAPs, leading to the degradation of the IAPs and activation of caspases, ultimately resulting in apoptosis of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to induce apoptosis, inhibit cell proliferation, and sensitize cancer cells to chemotherapy and radiation therapy. This compound has also been shown to reduce tumor growth and increase survival rates in animal models. In addition, this compound has been shown to have anti-inflammatory properties and may have potential as a treatment for inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-(1,3-dihydro-2H-isoindol-2-yl)-N'-(2-fluorobenzylidene)benzohydrazide in lab experiments include its specificity for IAPs, its ability to induce apoptosis, and its potential as a sensitizer for chemotherapy and radiation therapy. However, some limitations of using this compound in lab experiments include its potential toxicity, its limited solubility in water, and its potential off-target effects.
Orientations Futures
There are many future directions for the research on 4-(1,3-dihydro-2H-isoindol-2-yl)-N'-(2-fluorobenzylidene)benzohydrazide. One direction is to investigate its potential as a treatment for inflammatory diseases. Another direction is to investigate its potential as a sensitizer for immunotherapy. In addition, further research is needed to optimize the synthesis method of this compound and to investigate its potential as a treatment for other types of cancer.
Applications De Recherche Scientifique
4-(1,3-dihydro-2H-isoindol-2-yl)-N'-(2-fluorobenzylidene)benzohydrazide has been extensively studied for its anti-cancer properties. It has been shown to induce apoptosis, inhibit cell proliferation, and sensitize cancer cells to chemotherapy and radiation therapy. This compound has been tested in various cancer cell lines, including breast, lung, colon, and prostate cancer. In addition, this compound has been tested in animal models and has shown promising results in reducing tumor growth and increasing survival rates.
Propriétés
IUPAC Name |
4-(1,3-dihydroisoindol-2-yl)-N-[(E)-(2-fluorophenyl)methylideneamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN3O/c23-21-8-4-3-5-17(21)13-24-25-22(27)16-9-11-20(12-10-16)26-14-18-6-1-2-7-19(18)15-26/h1-13H,14-15H2,(H,25,27)/b24-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKEZROHSPSWYSF-ZMOGYAJESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CN1C3=CC=C(C=C3)C(=O)NN=CC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2=CC=CC=C2CN1C3=CC=C(C=C3)C(=O)N/N=C/C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



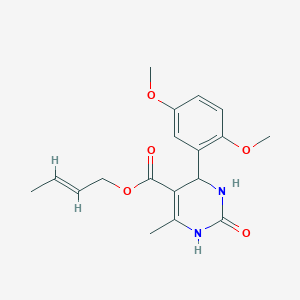
![3-(1-naphthyl)-2-[4-(3-oxo-3H-benzo[f]chromen-2-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3871303.png)
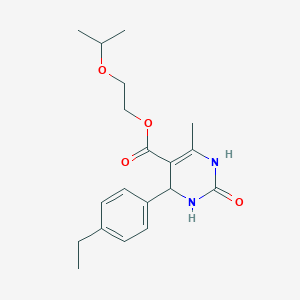
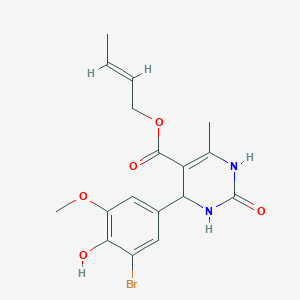

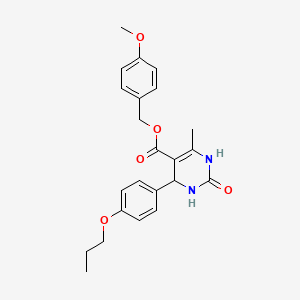
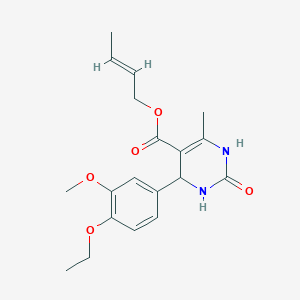
![4-amino-N'-{[1-(3-chlorobenzyl)-1H-indol-3-yl]methylene}-1,2,5-oxadiazole-3-carbohydrazide](/img/structure/B3871349.png)

![1-(4-chlorobenzyl)-1H-indole-3-carbaldehyde [4-[(4-fluorophenyl)amino]-6-(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B3871363.png)
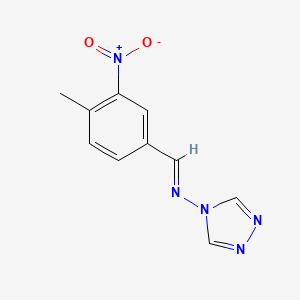
![N-[1-(1,3-benzoxazol-2-yl)-2-(2-methoxyphenyl)vinyl]benzamide](/img/structure/B3871391.png)
![N-isopropyl-2-[2-(1-methylpentylidene)hydrazino]-2-oxoacetamide](/img/structure/B3871402.png)
![1,1'-bi(cyclohexan)-1'-en-2-yl[3-(dimethylamino)propyl]amine](/img/structure/B3871420.png)